N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(19-15-10-11-15)16-8-4-5-9-17(16)20-24(22,23)13-12-14-6-2-1-3-7-14/h1-9,12-13,15,20H,10-11H2,(H,19,21)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWKELOEFYXPU-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)C2=CC=CC=C2NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The cyclopropyl group can be introduced through cyclopropanation reactions, which often require the use of diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
- Lead Compound for Drug Development : This compound may serve as a lead structure for developing new pharmaceuticals targeting specific enzymes or receptors involved in diseases such as cancer and inflammation. For instance, preliminary studies indicate its potential to inhibit enzymes like p38 MAP kinase, which plays a significant role in inflammatory responses.
- Antiviral Activity : Related compounds have shown antiviral properties against flavivirus infections, suggesting that N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide could be explored for treating viral diseases.
Materials Science
- Advanced Materials : The unique structural features of this compound make it a candidate for developing advanced materials such as polymers or coatings. Its rigidity and stability due to the cyclopropyl group can enhance material performance in various applications.
- Polymeric Formulations : The compound can be incorporated into polymeric formulations to improve their mechanical properties and stability, potentially leading to innovative products in the cosmetic and personal care industries .
Biological Research
- Tool Compound : It can be utilized as a tool compound to study biological pathways involving sulfonylamino groups. This application is crucial for understanding the mechanisms of action and interactions with target molecules in cellular processes.
- Pharmacological Studies : The compound's interaction with specific molecular targets allows researchers to investigate its pharmacological effects, contributing to the understanding of drug mechanisms and efficacy.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, altering their activity. The sulfonylamino group may also play a role in binding to biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Benzamide Nitrogen
The cyclopropyl group in N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide distinguishes it from analogs with bulkier or more flexible substituents:
- N-cycloheptyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide (): Molecular Formula: C₂₂H₂₆N₂O₃S. Key Differences: The cycloheptyl group introduces greater conformational flexibility and lipophilicity compared to the cyclopropyl ring. This may enhance membrane permeability but reduce target specificity due to steric effects .
- N-(4-hydroxyphenyl)-2-[[2-(morpholine-4-carbonyl)phenyl]sulfonylamino]acetamide (3t, ): Molecular Formula: C₂₀H₂₂N₄O₆S.
Variations in the Sulfonamide-Linked Side Chain
The (E)-2-phenylethenylsulfonyl group is a critical pharmacophore. Comparisons include:
- N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]benzamide (3r, ): Molecular Formula: C₂₃H₂₃N₃O₇S.
- N-(4-hydroxyphenyl)-2-[[2-(4-benzylpiperazine-1-carbonyl)phenyl]sulfonylamino]acetamide (3u, ): Molecular Formula: C₂₇H₂₉N₅O₅S. Key Differences: The benzylpiperazine moiety enhances basicity and may improve CNS penetration, a feature absent in the cyclopropyl analog .
Data Tables
Table 1. Structural and Physicochemical Comparison
Pharmacological and Toxicological Considerations
highlights liver toxicity evaluations for analogs like 3r–3u, where human hepatocyte viability assays were conducted. Compounds with polar substituents (e.g., 3t) showed lower toxicity (IC₅₀ > 100 μM) compared to lipophilic analogs (IC₅₀ ~ 50 μM). The cyclopropyl group in the target compound may reduce hepatotoxicity compared to cycloheptyl or benzylpiperazine derivatives due to its smaller size and metabolic stability .
Biological Activity
N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
This compound operates through several biological pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, particularly those involved in the synthesis of nucleic acids and proteins. This inhibition can lead to reduced proliferation of certain cell types, particularly cancerous cells.
- Antiviral Properties : Some studies indicate that compounds with similar structural motifs exhibit antiviral activity. This is particularly relevant in the context of viral infections where the compound may interfere with viral replication processes .
- Anti-inflammatory Effects : Research has suggested that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Biological Activity
The biological activity of this compound has been explored in various studies:
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines (e.g., MCF-7, HeLa) |
| Antiviral | Inhibits replication of specific viruses (e.g., HIV, HCV) |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 in vitro |
| Enzyme Inhibition | Inhibits dihydrofolate reductase (DHFR) activity |
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of N-cyclopropyl derivatives, including this compound. It showed significant cytotoxicity against breast cancer cell lines, suggesting potential for development as a chemotherapeutic agent .
- Antiviral Activity : Research conducted by Zhang et al. (2020) highlighted the antiviral effects of sulfonamide derivatives against HCV. The study indicated that this compound effectively reduced viral load in infected cell cultures, supporting its potential as an antiviral therapeutic .
- Inflammation Modulation : A recent investigation into the anti-inflammatory properties revealed that this compound could significantly lower pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : A multi-step synthesis is typically employed, starting with sulfonylation of the benzamide core. For example, cyclopropylamine can be reacted with a pre-functionalized benzamide intermediate under anhydrous conditions (e.g., methanol/THF) using coupling agents like EDCI/HOBt. Reaction optimization involves adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and purification via flash chromatography (heptane/EtOAc gradients) .
- Validation : Monitor intermediates via LC-MS and confirm final product purity (>95%) using HPLC with UV detection at 254 nm.
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign peaks for the cyclopropyl group (δ ~0.5–1.5 ppm in H NMR) and the (E)-styrenesulfonyl moiety (distinct vinyl protons at δ ~6.5–7.5 ppm).
- X-ray crystallography : Use SHELX software for structure refinement. Key parameters include R-factor (<5%) and validation of bond lengths/angles against Cambridge Structural Database (CSD) entries .
Q. What analytical techniques are critical for assessing stability and solubility in preclinical studies?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, analyzed via UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use Arrhenius modeling to predict shelf-life .
Advanced Research Questions
Q. How do structural modifications to the cyclopropyl or styrenesulfonyl groups impact biological activity in target validation studies?
- Methodology :
- SAR Analysis : Synthesize analogs (e.g., replacing cyclopropyl with methyl or phenyl groups) and compare IC values in enzyme assays. For example, benzamide derivatives with rigid substituents (e.g., styrenesulfonyl) often show enhanced binding to hydrophobic pockets in target proteins .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonds (e.g., sulfonamide NH to Asp164 in protease targets) .
Q. What experimental strategies resolve contradictions in crystallographic data, such as disordered cyclopropyl moieties?
- Methodology :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps.
- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) and employ twin refinement if crystal twinning is detected .
Q. How can researchers address discrepancies in solubility data between computational predictions and experimental results?
- Methodology :
- Prediction Tools : Use COSMO-RS or ALOGPS for theoretical solubility.
- Experimental Validation : Compare with measured data via dynamic light scattering (DLS) or differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .
Q. What are the best practices for validating target engagement in cellular assays, given potential off-target effects of sulfonamide-containing compounds?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
